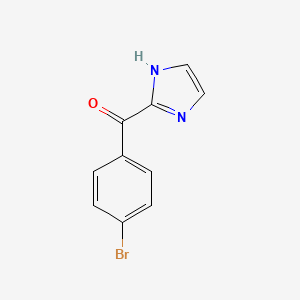

(4-ブロモフェニル)(1H-イミダゾール-2-イル)メタノン

概要

説明

(4-Bromophenyl)(1H-imidazol-2-YL)methanone is a chemical compound that features a bromophenyl group attached to an imidazole ring via a methanone linkage

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of (4-Bromophenyl)(1H-imidazol-2-YL)methanone exhibit promising antimicrobial properties. A study focusing on imidazole derivatives found that modifications to the imidazole ring can enhance the compound's efficacy against various bacterial strains, including resistant strains. The mechanism involves the disruption of bacterial cell walls and interference with metabolic pathways .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies indicate that (4-Bromophenyl)(1H-imidazol-2-YL)methanone derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, one study highlighted its ability to inhibit the proliferation of breast cancer cells by modulating the expression of genes involved in cell cycle regulation .

Enzyme Inhibition

Another significant application is in enzyme inhibition, particularly acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. Research has demonstrated that certain derivatives can effectively inhibit this enzyme, suggesting potential therapeutic uses in cognitive enhancement and neuroprotection.

Material Science

Nanostructured Materials

The compound serves as a building block in the synthesis of nanostructured materials. Its unique chemical properties facilitate the creation of composites with enhanced electrical and thermal conductivity. Recent advancements have shown that incorporating (4-Bromophenyl)(1H-imidazol-2-YL)methanone into polymer matrices can improve their mechanical properties and stability under various environmental conditions .

Sensors and Detection Systems

In sensor technology, the compound has been utilized to develop highly sensitive detection systems for environmental monitoring. Its ability to interact with specific analytes allows for the design of sensors capable of detecting low concentrations of pollutants or toxins in water and air samples .

Summary Table of Applications

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of synthesized (4-Bromophenyl)(1H-imidazol-2-YL)methanone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, with some derivatives showing minimum inhibitory concentrations comparable to standard antibiotics.

Case Study 2: Cancer Cell Apoptosis

In another investigation, researchers explored the effect of (4-Bromophenyl)(1H-imidazol-2-YL)methanone on MCF-7 breast cancer cells. The study revealed that treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, confirming its potential as an anticancer agent.

作用機序

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions of this compound with its targets that result in these effects are yet to be determined.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level.

生化学分析

Biochemical Properties

(4-Bromophenyl)(1H-imidazol-2-YL)methanone plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, (4-Bromophenyl)(1H-imidazol-2-YL)methanone can bind to proteins that contain histidine residues, affecting their function and stability. These interactions can lead to changes in enzyme activity, protein conformation, and overall biochemical pathways .

Cellular Effects

The effects of (4-Bromophenyl)(1H-imidazol-2-YL)methanone on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-Bromophenyl)(1H-imidazol-2-YL)methanone has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis, leading to changes in cell survival and death .

Molecular Mechanism

At the molecular level, (4-Bromophenyl)(1H-imidazol-2-YL)methanone exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, (4-Bromophenyl)(1H-imidazol-2-YL)methanone can inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of (4-Bromophenyl)(1H-imidazol-2-YL)methanone in laboratory settings are important for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of (4-Bromophenyl)(1H-imidazol-2-YL)methanone, resulting in reduced efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of (4-Bromophenyl)(1H-imidazol-2-YL)methanone vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm. At higher doses, (4-Bromophenyl)(1H-imidazol-2-YL)methanone can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at certain dosage levels .

Metabolic Pathways

(4-Bromophenyl)(1H-imidazol-2-YL)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown. This metabolism can lead to the formation of reactive intermediates that may interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, (4-Bromophenyl)(1H-imidazol-2-YL)methanone can influence the activity of other metabolic enzymes, further modulating cellular metabolism .

Transport and Distribution

The transport and distribution of (4-Bromophenyl)(1H-imidazol-2-YL)methanone within cells and tissues are critical for understanding its overall effects. The compound can be transported across cell membranes via specific transporters, such as organic anion transporters. Once inside the cell, (4-Bromophenyl)(1H-imidazol-2-YL)methanone can bind to various proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also vary, with higher concentrations observed in organs such as the liver and kidneys .

Subcellular Localization

The subcellular localization of (4-Bromophenyl)(1H-imidazol-2-YL)methanone is essential for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, (4-Bromophenyl)(1H-imidazol-2-YL)methanone can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, the compound can affect cellular respiration and energy production, further modulating cellular function .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(1H-imidazol-2-YL)methanone typically involves the reaction of 4-bromobenzoyl chloride with 1H-imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for (4-Bromophenyl)(1H-imidazol-2-YL)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

(4-Bromophenyl)(1H-imidazol-2-YL)methanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide or potassium permanganate, while reducing agents might include sodium borohydride.

Coupling Reactions: Often require palladium catalysts and ligands, along with bases like potassium carbonate, in solvents such as toluene or ethanol.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl imidazole derivatives.

Oxidation and Reduction: Products may include oxidized or reduced forms of the imidazole ring.

Coupling Reactions: Products are typically more complex molecules with extended conjugation or additional functional groups.

類似化合物との比較

Similar Compounds

- (4-Chlorophenyl)(1H-imidazol-2-YL)methanone

- (4-Fluorophenyl)(1H-imidazol-2-YL)methanone

- (4-Methylphenyl)(1H-imidazol-2-YL)methanone

Uniqueness

(4-Bromophenyl)(1H-imidazol-2-YL)methanone is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s reactivity and binding affinity in various applications, distinguishing it from its chloro, fluoro, and methyl analogs.

生物活性

(4-Bromophenyl)(1H-imidazol-2-YL)methanone, also known by its CAS number 915921-68-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of (4-Bromophenyl)(1H-imidazol-2-YL)methanone can be described as follows:

- Molecular Formula : C10H8BrN2O

- Molecular Weight : 252.09 g/mol

- Chemical Structure : The compound features a bromophenyl group attached to an imidazole ring via a carbonyl linkage.

Biological Activity Overview

The biological activities of (4-Bromophenyl)(1H-imidazol-2-YL)methanone have been investigated in various studies. Key areas of focus include:

- Antitumor Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines.

- Antimicrobial Properties : Research indicates potential efficacy against bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, impacting various biological pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of (4-Bromophenyl)(1H-imidazol-2-YL)methanone. For instance, compounds with similar imidazole scaffolds have demonstrated significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of (4-Bromophenyl)(1H-imidazol-2-YL)methanone on various cancer cell lines. The results indicated:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.5 | Induction of apoptosis |

| HepG2 | 12.3 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, highlighting its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of (4-Bromophenyl)(1H-imidazol-2-YL)methanone have also been explored. A series of derivatives were tested against common bacterial strains, showing varying degrees of activity.

Case Study: Antimicrobial Efficacy

In a study assessing antimicrobial activity, the compound exhibited effective inhibition against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that (4-Bromophenyl)(1H-imidazol-2-YL)methanone possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

The precise mechanism by which (4-Bromophenyl)(1H-imidazol-2-YL)methanone exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit certain kinases or phosphatases involved in cell signaling pathways.

- DNA Interaction : Potential interactions with DNA could lead to disruptions in replication and transcription processes.

特性

IUPAC Name |

(4-bromophenyl)-(1H-imidazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBOSSBCWOPJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586090 | |

| Record name | (4-Bromophenyl)(1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-68-5 | |

| Record name | (4-Bromophenyl)-1H-imidazol-2-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)(1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。